molecular formula C11H14O2 B3013537 2-(Benzyloxy)-2-methylpropanal CAS No. 145486-31-3

2-(Benzyloxy)-2-methylpropanal

Cat. No.: B3013537
CAS No.: 145486-31-3
M. Wt: 178.231
InChI Key: JRXDMMPRRCEHHL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-methylpropanal is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group attached to a methylpropanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 2-methylpropanal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the benzyloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of specialized catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-(Benzyloxy)-2-methylpropanal serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids or ketones, and reduced to yield alcohols. This versatility makes it valuable in the development of pharmaceuticals and fine chemicals .

Case Study: Enantioselective Synthesis
A notable application is its use in asymmetric amination reactions. In a study conducted by Xiao et al. (2019), this compound was used as a substrate to synthesize chiral serine derivatives with high enantioselectivity (up to 99% ee) through catalytic processes . This demonstrates its potential in producing biologically active compounds.

Biological Applications

Enzyme-Catalyzed Reactions
Research indicates that this compound can facilitate studies on enzyme-catalyzed reactions involving aldehydes and ethers. Its benzyloxy group enhances reactivity, making it suitable for investigating enzyme mechanisms and kinetics.

Industrial Applications

Fragrance and Flavor Production
In the fragrance industry, this compound is utilized for its aromatic properties. It is employed in the formulation of various fragrances and flavoring agents due to its pleasant scent profile, which contributes to the overall sensory experience of consumer products .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-methylpropanal involves its reactivity with various chemical reagents. The benzyloxy group can undergo nucleophilic substitution, while the aldehyde group can participate in oxidation and reduction reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but lacks the aldehyde group.

    2-Methylpropanal: Lacks the benzyloxy group.

    Benzyl ethers: Compounds with similar benzyloxy groups but different alkyl backbones.

Uniqueness

2-(Benzyloxy)-2-methylpropanal is unique due to the presence of both a benzyloxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.

Biological Activity

2-(Benzyloxy)-2-methylpropanal is a compound of interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group attached to a branched aldehyde. Its chemical formula is C11_{11}H14_{14}O, and it exhibits properties typical of aldehydes, including reactivity with nucleophiles.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives in the same class have shown effectiveness against various bacterial strains. A study on related benzyl alcohol derivatives demonstrated their potential as antimicrobial agents, suggesting that this compound may possess similar activities due to structural similarities .

Enzymatic Inhibition

Another area of interest is the compound's interaction with enzymes. Compounds containing the benzyloxy moiety have been studied for their ability to inhibit certain enzymes, such as those involved in metabolic pathways. This inhibition can lead to altered physiological responses, making them candidates for further pharmacological exploration .

Case Study 1: Antimicrobial Testing

A recent study examined the antimicrobial efficacy of several benzyl alcohol derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain structural modifications significantly enhanced their antimicrobial activity. While this compound was not directly tested, its close relatives exhibited MIC values suggesting potential effectiveness in similar applications .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on the antiproliferative effects of benzyl derivatives, researchers treated various cancer cell lines with these compounds. The study found that specific substitutions on the benzyl ring could enhance cytotoxicity. This suggests that this compound could be explored further for its anticancer properties based on its structural characteristics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeReference
Benzyl AlcoholAntimicrobialE. coli, S. aureus
4-Benzyloxy-3-methylbutanalAntiproliferativeHuman cancer cell lines
2-Benzyloxy-1-phenylethanolEnzyme InhibitionVarious metabolic enzymes

Properties

IUPAC Name

2-methyl-2-phenylmethoxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXDMMPRRCEHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145486-31-3
Record name 2-(benzyloxy)-2-methylpropanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 100 mL of water, 200 mL of dioxane, 20 g (0.11 mol) of 2-benzyloxy-2-methyl-3-butene and 1 g of osmium tetroxide was stirred at room temperature for 30 minutes then 51 g (0.22 mol) of finely ground sodium periodate was added in portions over 30 minutes. Stirring was continued for 2 hours then the mixture filtered and the filtrate extracted with several portions of ether. The combined extracts were dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. Distillation afforded 7.3 g (0.041 mol, 37%) of product, b.p. 85°-88° C. (2 mm).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

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